molecular formula C8H6BrNO B1268455 5-Bromooxindole CAS No. 20870-78-4

5-Bromooxindole

Cat. No.: B1268455
CAS No.: 20870-78-4
M. Wt: 212.04 g/mol
InChI Key: VIMNAEVMZXIKFL-UHFFFAOYSA-N
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Description

5-Bromooxindole, also known as 5-Bromo-2-oxindole, is a brominated derivative of oxindole. It is a heterocyclic compound with the molecular formula C8H6BrNO. This compound is characterized by the presence of a bromine atom at the 5-position of the oxindole ring, which imparts unique chemical and physical properties to the molecule. This compound is an important intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuff industries .

Mechanism of Action

Target of Action

It is known that 5-bromooxindole is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific targets would depend on the final compound that this compound is synthesized into.

Biochemical Pathways

They can exhibit antitumor, antibacterial, antiviral, or antifungal activities . The exact pathways affected would depend on the specific derivative of this compound and its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability. Furthermore, the biological environment, including the presence of specific enzymes or transport proteins, can also influence its action and efficacy .

Biochemical Analysis

Biochemical Properties

5-Bromooxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromooxindole involves the bromination of oxindole. The reaction typically uses bromine (Br2) as the brominating agent and is carried out under basic conditions. The process can be summarized as follows:

Another method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its milder reaction conditions and higher selectivity:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using similar methods as described above. The choice of brominating agent and solvent may vary depending on the specific requirements of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product. The isolated product is then subjected to further purification steps such as recrystallization or chromatography to ensure its quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromooxindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromooxindole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    5-Chlorooxindole: Similar to 5-Bromooxindole but with a chlorine atom at the 5-position. It has different reactivity and applications due to the difference in halogen atoms.

    5-Iodooxindole: Contains an iodine atom at the 5-position. It is more reactive than this compound due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

    5-Fluorooxindole: Contains a fluorine atom at the 5-position.

Uniqueness of this compound

This compound is unique due to the specific properties imparted by the bromine atom. Bromine is larger and less electronegative than chlorine and fluorine, leading to different reactivity and interaction with other molecules. This makes this compound a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

5-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMNAEVMZXIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346323
Record name 5-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-78-4
Record name 5-Bromo-2-oxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20870-78-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-oxindole
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Synthesis routes and methods I

Procedure details

A solution of oxindole (2.0 g, 15.0 mmol) and sodium acetate (2.1 g, 25.5 mmol) in CHCl3 (20 cm3) was treated with bromine (2.4 g, 15.0 mmol) in CHCl3 (10 cm3). After 30 min. the mixture was allowed to warm to RT and stirred for 1 h. The reaction mixture was diluted with EtOAc (500 cm3) and poured into water. The aqueous layer was extracted with EtOAc (×2), the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, brine, dried (MgSO4), and evaporated to give the title compound (3.1 g, 14.6 mmol, 96%) as an off-white solid which was used without further purification: m.p. 221–223° C.; 1H NMR (DMSO-d6) δ 3.51 (s, 2H), 6.76 (d, 1H, J=8.1 Hz), 7.33(dd, 1H, J=8.1, 1.7 Hz), 7.37 (s, 1H), 10.49 (br s, 1H); 13C NMR (DMSO-d6) δ 36.10 (t), 111.21 (d), 113.16 (s), 127.54 (d), 128.3 (s), 130.40 (d), 143.34 (s), 176.24 (s); MS (EI) m/z 211, 213 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
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2.4 g
Type
reactant
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20 mL
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Quantity
10 mL
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0 (± 1) mol
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500 mL
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Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 1,3-dihydro-indol-2-one (1.3 g, 9.76 mmol) in acetonitrile (20 mL) at −5° C. was treated with N-bromosuccinimide, warmed to room temperature, stirred overnight and filtered to give 1.8 g (87% yield) of the desired product. MS (ESI(+)) m/e 209.9, 211.9 (M−H)−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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